molecular formula C19H21N3O4S B2387053 N-(3-methyl-4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide CAS No. 921916-61-2

N-(3-methyl-4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide

Cat. No. B2387053
CAS RN: 921916-61-2
M. Wt: 387.45
InChI Key: ORIUTDMMQKCVMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methyl-4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide is a useful research compound. Its molecular formula is C19H21N3O4S and its molecular weight is 387.45. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methods and Characterization

Research efforts have been dedicated to developing synthetic methods for tetrahydroquinoline derivatives, which are of interest due to their potential pharmacological activities. For example, a study by Zaki, Radwan, and El-Dean (2017) introduced a synthetic method for tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolinone compounds, which were further modified to produce various heterocyclic rings. These synthetic approaches are crucial for the exploration of new compounds with potential biological activities (Zaki, Radwan, & El-Dean, 2017).

Organocatalytic Reactions

The organocatalytic enantioselective Pictet-Spengler reactions have been utilized to synthesize 1-substituted 1,2,3,4-tetrahydroisoquinolines, a process pivotal for creating natural products and synthetic drugs. This methodology highlights the importance of such reactions in synthesizing bioactive compounds with high enantiomeric purity, showcasing the chemical versatility of tetrahydroquinoline derivatives (Mons et al., 2014).

Antimicrobial and Antitubercular Activities

Some studies focus on the antimicrobial and antitubercular activities of new pyrimidine-azitidinone analogues, including tetrahydroquinoline derivatives. These compounds have shown promising results against various bacterial and fungal strains, as well as Mycobacterium tuberculosis, indicating their potential in developing new antimicrobial and antitubercular therapies (Chandrashekaraiah et al., 2014).

Antioxidant and Pharmacological Screening

The synthesis and screening of fluoro-substituted benzothiazoles containing sulphonamido quinazolinyl imidazole for biological and pharmacological activities demonstrate the broad spectrum of potential applications of tetrahydroquinoline derivatives and related structures. These compounds have been evaluated for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, underscoring their significance in medicinal chemistry and drug development (Patel et al., 2009).

properties

IUPAC Name

N-[3-methyl-4-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfamoyl]phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-3-18(23)20-14-6-8-17(12(2)10-14)27(25,26)22-15-5-7-16-13(11-15)4-9-19(24)21-16/h5-8,10-11,22H,3-4,9H2,1-2H3,(H,20,23)(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIUTDMMQKCVMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methyl-4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide

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